N2-methylpyridine-2,4-diamine
Overview
Description
N2-methylpyridine-2,4-diamine: is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 2 and 4 of the pyridine ring, with a methyl group attached to the nitrogen atom at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
N2-methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase .
Biochemical Pathways
The inhibition of CDKs by this compound affects multiple biochemical pathways. The most significant of these is the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s molecular weight of 12316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of the affected cells, particularly if they are rapidly dividing, such as cancer cells .
Biochemical Analysis
Biochemical Properties
N2-methylpyridine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle transition and gene transcription . The nature of these interactions involves the inhibition of CDK activity, which can lead to cell cycle arrest and modulation of gene expression.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cell lines . This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-methylpyridine-2,4-diamine can be achieved through several methods. One common approach involves the α-methylation of pyridine derivatives. This process typically uses a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol as the solvent. The reaction is carried out at high temperatures to achieve high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale continuous flow reactors. These reactors allow for efficient and scalable synthesis, minimizing waste and reducing reaction times. The use of heterogeneous catalysis, such as Raney nickel, ensures high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions: N2-methylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N2-methylpyridine-2,4-diamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
N2-methylpyridine-2,3-diamine: Similar in structure but with the amino groups at positions 2 and 3.
2,4-diaminopyridine: Lacks the methyl group at position 2.
2,6-diaminopyridine: Amino groups at positions 2 and 6 instead of 2 and 4.
Uniqueness: N2-methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The methyl group at position 2 enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-N-methylpyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLZUIAPBQUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696378 | |
Record name | N~2~-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920520-39-4 | |
Record name | N~2~-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.